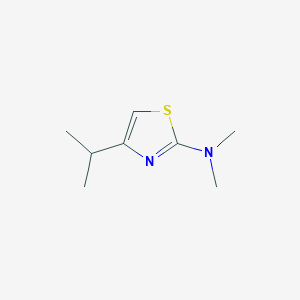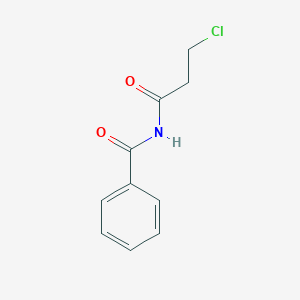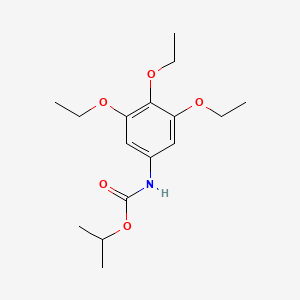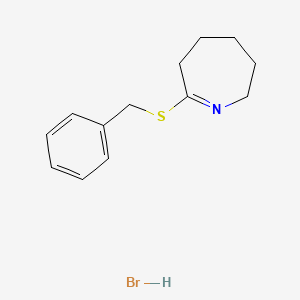
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is an organic compound with a thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with dimethylamine and isopropylamine.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production. The final product is usually purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Applications De Recherche Scientifique
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline
- N,N-Dimethyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)aniline
Uniqueness
N,N-Dimethyl-4-(propan-2-yl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
85656-44-6 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
N,N-dimethyl-4-propan-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(9-7)10(3)4/h5-6H,1-4H3 |
Clé InChI |
QRYOBASSRUOZQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)

![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)

![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)

![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

